Ethyl 3-(acetyloxy)-2-bromohexanoate
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Overview
Description
Ethyl 3-(acetyloxy)-2-bromohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetyloxy group, and a bromine atom attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(acetyloxy)-2-bromohexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid, followed by bromination and acetylation. The general synthetic route involves:
Esterification: Hexanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl hexanoate.
Bromination: Ethyl hexanoate is then subjected to bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the 2-position of the hexanoate chain.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine to form the acetyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-2-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted hexanoates with different functional groups.
Hydrolysis: Hexanoic acid and ethanol.
Reduction: 3-(acetyloxy)-2-hexanol.
Scientific Research Applications
Ethyl 3-(acetyloxy)-2-bromohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of novel drug candidates and active pharmaceutical ingredients.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(acetyloxy)-2-bromohexanoate involves its interaction with various molecular targets. The bromine atom and acetyloxy group make it a versatile compound for nucleophilic substitution reactions, allowing it to modify biological molecules and inhibit enzyme activity. The ester group facilitates its incorporation into larger molecular structures, enhancing its utility in synthetic chemistry.
Comparison with Similar Compounds
Ethyl 3-(acetyloxy)-2-bromohexanoate can be compared with similar compounds such as:
Ethyl 2-bromohexanoate: Lacks the acetyloxy group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-hydroxy-2-bromohexanoate: Contains a hydroxyl group instead of an acetyloxy group, affecting its reactivity and solubility.
Ethyl 3-(acetyloxy)-2-chlorohexanoate: Contains a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
62317-40-2 |
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Molecular Formula |
C10H17BrO4 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-2-bromohexanoate |
InChI |
InChI=1S/C10H17BrO4/c1-4-6-8(15-7(3)12)9(11)10(13)14-5-2/h8-9H,4-6H2,1-3H3 |
InChI Key |
QMDMXCQQFVFNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(=O)OCC)Br)OC(=O)C |
Origin of Product |
United States |
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